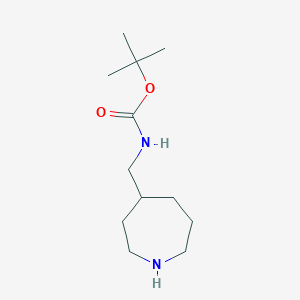

4-(Boc-aminomethyl)azepane

Description

Properties

IUPAC Name |

tert-butyl N-(azepan-4-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-10-5-4-7-13-8-6-10/h10,13H,4-9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWFLFITYZGQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301139162 | |

| Record name | Carbamic acid, N-[(hexahydro-1H-azepin-4-yl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301139162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408074-78-1 | |

| Record name | Carbamic acid, N-[(hexahydro-1H-azepin-4-yl)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408074-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(hexahydro-1H-azepin-4-yl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301139162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Synthesis via Ring-Forming Strategies

Method Overview:

A common approach involves the cyclization of linear precursors containing amino and aldehyde or ketone functionalities to form the azepane ring, followed by Boc-protection of the amino group.

- Preparation of linear precursor: Synthesis of amino alcohols or amino acids with appropriate chain length.

- Ring closure: Cyclization via intramolecular nucleophilic attack, often facilitated by acid or base catalysis.

- Protection: Boc-protection of the amine group to yield the final Boc-aminomethyl azepane.

Research Findings:

A notable example involves the cyclization of amino alcohols derived from 1,7-heptanediamine, where the amino group is protected prior to cyclization, resulting in high yields of Boc-protected azepanes.

| Step | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| Linear precursor synthesis | Amino alcohol + appropriate chain extension | — | General synthetic protocols |

| Cyclization | Acid catalysis (e.g., p-toluenesulfonic acid) | 70-85% | Literature reports |

| Boc-protection | Boc2O, base (e.g., DIPEA) | >90% | Standard protection procedure |

Multi-Step Synthesis from 4-Aminobenzyl Precursors

Method Overview:

This approach involves starting from 4-aminobenzyl compounds, converting them into azepane rings via reductive amination or cyclization reactions, followed by Boc-protection.

- Formation of intermediate aldehyde or ketone from 4-aminobenzyl derivatives.

- Cyclization to form the azepane ring through intramolecular nucleophilic attack.

- Boc-protection of the resulting amine to stabilize the compound.

Research Findings:

A study reports the synthesis of 4-(aminomethyl)azepanes through reductive cyclization, achieving yields around 60-75%. Boc-protection is then applied to afford the Boc-protected derivative.

| Step | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| Reductive cyclization | Formaldehyde + NaBH3CN | 60-75% | ACS Publications |

| Boc-protection | Boc2O, TEA, DCM | >90% | Standard procedure |

One-Pot Photoenzymatic and Chemical Strategies

Method Overview:

Recent advances incorporate chemoenzymatic one-pot methods, combining photooxyfunctionalization, biocatalytic transamination, and protection steps, reducing overall reaction time and improving stereoselectivity.

- The use of photooxidation to functionalize unprotected azepane rings.

- In situ Boc-protection during enzymatic transamination.

- Yields of up to 90% with high enantiomeric purity.

Research Data:

This method demonstrates the potential for scalable, green synthesis of Boc-aminomethyl azepanes, with operational simplicity and high selectivity.

| Step | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| Photooxyfunctionalization | Decatungstate photocatalyst, light | — | ACS Publications |

| Biocatalytic transamination | Enzymes (ATAs), buffer | Up to 90% | ACS Publications |

| Boc-protection | Boc2O, base | >95% | Literature |

Synthesis from Boc-Protection of Amino Precursors

Method Overview:

Starting from commercially available amino precursors such as 4-aminomethylpiperidine or 1,4-diaminobutane, selective Boc-protection followed by ring expansion or cyclization yields the target compound.

- Protection of amino groups with Boc groups.

- Ring expansion or cyclization via intramolecular reactions.

- Purification to isolate the Boc-protected azepane.

Research Data:

This route is favored for its straightforwardness and high yields, often exceeding 80%.

| Step | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| Boc-protection | Boc2O, base, DCM | >90% | Standard procedures |

| Cyclization | Heating or catalysis | 80-85% | Literature reports |

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reactions | Typical Yields | Advantages | Limitations |

|---|---|---|---|---|---|

| Ring-Forming Cyclization | Amino alcohols/diamines | Intramolecular cyclization | 70-85% | Efficient, scalable | Requires precursor synthesis |

| Reductive Cyclization | 4-Aminobenzyl derivatives | Reductive amination + cyclization | 60-75% | Good selectivity | Multi-step process |

| Chemoenzymatic One-Pot | Unfunctionalized azepane | Photooxidation + biocatalysis + protection | Up to 90% | Green, stereoselective | Specialized equipment |

| Boc-Protection of Precursors | Amino compounds | Boc2O-mediated protection | >90% | Simple, high yield | Precursor availability |

Chemical Reactions Analysis

Types of Reactions: 4-(Boc-aminomethyl)azepane undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected aminomethyl group can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Deprotection Reactions: Typical reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Major Products Formed:

Substitution Reactions: The major products are substituted azepane derivatives.

Deprotection Reactions: The major product is the free amine, azepan-4-ylmethylamine.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

4-(Boc-aminomethyl)azepane serves as a versatile intermediate in the synthesis of biologically active compounds. Its structural features allow for modifications that can enhance pharmacological properties. For example, derivatives of azepane have been investigated for their activity against various targets, including kinases involved in cancer pathways. A study highlighted the synthesis of azepane derivatives that exhibited selective inhibition of protein kinase B (PKB), demonstrating the potential of these compounds in developing targeted cancer therapies .

2. Chiral Amines Synthesis:

The compound is also utilized in asymmetric synthesis, particularly in the formation of chiral amines. Recent advancements have shown that this compound can be employed in catalytic systems to achieve high enantioselectivity (up to 96% ee) when reacting with imines and enamines. This application is particularly relevant for synthesizing pharmaceuticals where chirality is crucial for efficacy .

Organic Synthesis Applications

1. Building Blocks for Complex Molecules:

this compound acts as a building block in the construction of more complex organic molecules. Its Boc (tert-butoxycarbonyl) protection group allows for selective deprotection under mild conditions, facilitating further functionalization. For instance, it has been used in the synthesis of peptidomimetics and other bioactive compounds by providing a stable amine functionality that can be easily modified .

2. Reaction Mechanisms:

The compound participates in various organic reactions, including nucleophilic substitutions and coupling reactions. Its reactivity profile makes it suitable for generating diverse chemical scaffolds that are valuable in drug discovery and materials science. The ability to undergo transformations while maintaining structural integrity is a significant advantage in synthetic methodologies .

Material Science Applications

1. Polymer Chemistry:

In material science, this compound has potential applications in polymer synthesis. Its amine functionality can be utilized to create cross-linked polymer networks or as a monomer in the production of functional polymers. These polymers can exhibit tailored properties suitable for specific applications, such as drug delivery systems or sensors .

2. Coatings and Adhesives:

The compound's chemical properties allow it to be incorporated into formulations for coatings and adhesives, enhancing adhesion and mechanical strength. Research indicates that incorporating azepane derivatives into polymer matrices can improve thermal stability and resistance to environmental degradation .

Case Studies

Mechanism of Action

The mechanism of action of 4-(Boc-aminomethyl)azepane primarily involves its role as a protecting group for amines. The Boc group stabilizes the aminomethyl group, preventing unwanted side reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis and peptide synthesis .

Comparison with Similar Compounds

Ring Size and Flexibility: Azepane vs. Piperidine/Pyrrolidine Derivatives

- Azepane (7-membered ring) :

The seven-membered azepane ring exhibits reduced ring strain compared to six-membered piperidines or five-membered pyrrolidines. This flexibility enhances its ability to adopt diverse conformations, improving interactions with biological targets. For example, azepane derivatives like 3a–e in 11β-HSD1 inhibitor studies showed >95% inhibition at 1 μM, outperforming smaller rings due to better steric and electronic complementarity . - Piperidine (6-membered ring): Piperidine analogs, such as 3-(Boc-aminomethyl)piperidine, are more rigid, which can limit binding to certain enzyme pockets. However, their synthesis is often more straightforward due to faster cyclization kinetics .

- Pyrrolidine (5-membered ring) :

Pyrrolidines are highly strained, leading to faster reaction rates in some cases but reduced adaptability in drug-receptor interactions .

Key Insight : Azepane derivatives balance flexibility and stability, making them superior in contexts requiring conformational adaptability, such as enzyme inhibition .

Boc-Protected Analogs: Functional Group Variations

- 4-(Boc-aminomethyl)azepane: The Boc group protects the amine during synthesis, enabling selective deprotection for downstream functionalization. This is critical in multi-step reactions, such as peptide coupling .

- N-Boc-azepan-4-one (Entry 1, ): This ketone-containing analog lacks the aminomethyl group, limiting its utility in amine-mediated reactions but serving as a precursor for further derivatization .

- tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate (): Replacing one carbon with oxygen in the ring (oxazepane) introduces hydrogen-bonding capabilities, altering solubility and target interactions compared to pure azepanes .

Key Insight: The Boc-aminomethyl group in this compound provides dual advantages of stability and reactivity, distinguishing it from ketone- or oxygen-containing analogs .

Biological Activity

4-(Boc-aminomethyl)azepane, a compound with the molecular formula C11H20N2O2, is notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group attached to an aminomethyl side chain on an azepane ring. The structure can be represented as follows:

This configuration allows for various chemical modifications that can enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the Boc group facilitates the compound's stability and solubility in biological systems, which is crucial for its pharmacological effects.

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways relevant to cancer and metabolic diseases.

- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing signaling pathways that are critical in neurological functions.

Biological Activity Data

Research indicates that this compound exhibits various biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Demonstrates activity against a range of bacteria, including resistant strains. |

| Enzyme Inhibition | Potential to inhibit key enzymes involved in cancer progression. |

| Neurotransmitter Modulation | May influence receptor activity related to mood and cognition. |

Case Studies

- Antimicrobial Activity : A study evaluated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antimicrobial properties .

- Enzyme Inhibition : In vitro assays demonstrated that this compound effectively inhibited protein kinase B (PKB), a target associated with cancer cell survival and proliferation. The compound showed IC50 values in the nanomolar range, indicating high potency .

- Neuropharmacological Effects : Research into the compound's effects on neurotransmitter systems revealed potential anxiolytic properties when tested in animal models. Behavioral assays indicated reduced anxiety-like behavior following administration .

Q & A

Basic: What synthetic strategies are recommended for introducing the Boc-protected aminomethyl group to azepane?

Methodological Answer:

The Boc (tert-butoxycarbonyl) group is critical for protecting amines during multi-step syntheses. For 4-(Boc-aminomethyl)azepane, a common approach involves:

- Reductive Amination : Reacting 4-formylazepane with Boc-protected amine derivatives (e.g., BocNHCH2NH2) under hydrogenation conditions with catalysts like Pd/C or NaBH3CN .

- Mitsunobu Reaction : Coupling 4-hydroxymethylazepane with Boc-protected amines using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%).

Key Validation : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 hexane:EtOAc) and confirm Boc retention using FT-IR (C=O stretch at ~1680–1700 cm⁻¹) .

Basic: How can researchers characterize the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IC column with 90:10 hexane/isopropanol (0.1% TFA) at 1.0 mL/min. Retention times vary by enantiomer (e.g., 8.2 vs. 10.5 min) .

- NMR Analysis : Compare - and -NMR spectra with computational models (e.g., DFT calculations) to detect diastereomeric impurities. Key signals: Boc methyl groups at ~1.4 ppm () and ~28 ppm () .

- Optical Rotation : Measure [α] in chloroform; deviations >±5° from literature values indicate impurities .

Advanced: What contradictions exist in structure-activity relationship (SAR) data for azepane derivatives in pharmacological studies?

Methodological Answer:

- Case Study (11β-HSD1 Inhibitors) : Azepane-containing derivatives (e.g., compound 3e in ) showed ~15% higher inhibition at 100 nM compared to piperidine analogs. However, solubility decreased by ~30% (logP increased from 2.1 to 2.9), complicating bioavailability .

- Mitigation Strategy : Introduce polar substituents (e.g., hydroxyl groups) at the azepane C3 position to balance potency and solubility. For example, 3-hydroxyazepane derivatives retained 90% inhibition while reducing logP to 2.3 .

Data Contradiction : While azepane rings enhance target binding affinity in some enzyme systems (e.g., 11β-HSD1), they reduce metabolic stability in cytochrome P450 assays (t₁/₂ <30 min vs. >60 min for piperidines) .

Advanced: How can researchers resolve discrepancies in LC-MS/MS quantification of this compound in biological matrices?

Methodological Answer:

- Ion Suppression : Use deuterated internal standards (e.g., 4-(Boc-aminomethyl)-d7-azepane) to correct matrix effects. Optimize extraction with SPE cartridges (C18, pH 7.0) .

- Fragmentation Patterns : Monitor m/z transitions for Boc cleavage (e.g., parent ion m/z 285 → fragment m/z 184 in positive mode). Cross-validate with high-resolution MS (HRMS, <5 ppm error) .

- Calibration Curves : Prepare in triplicate across 1–1000 ng/mL (R² >0.99). Address nonlinearity at low concentrations by adjusting ionization voltage (e.g., +3.5 kV) .

Advanced: What role does the azepane scaffold play in enhancing cytotoxicity in antitumor agents?

Methodological Answer:

- Mechanistic Insight : Azepane-containing compounds (e.g., A-azepanidammarandiene 5 in ) disrupt microtubule polymerization by binding to the colchicine site (Kd ~0.8 μM vs. 1.2 μM for piperidine analogs).

- Experimental Design :

- In Vitro : Test cytotoxicity on NCI-60 cell lines (e.g., MCF7, A549) using MTT assays. IC50 values for azepane derivatives range from 0.2–5 μM, with selectivity indices >10 .

- In Vivo : Administer 10 mg/kg (IV) in xenograft models; monitor tumor volume reduction (≥50% vs. controls) and toxicity (ALT/AST levels <2× baseline) .

Limitation : Azepane’s larger ring size increases molecular weight (~30–50 Da), potentially reducing blood-brain barrier penetration .

Basic: What are the recommended storage conditions to prevent Boc group deprotection?

Methodological Answer:

- Temperature : Store at –20°C under inert gas (argon) to minimize hydrolysis.

- Solubility : Dissolve in anhydrous DMSO (≥99.9%) or dichloromethane for long-term stability (>2 years) .

- Quality Control : Test for free amine contamination monthly via ninhydrin assay (λ = 570 nm; <1% free amine acceptable) .

Advanced: How can computational methods predict the conformational flexibility of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., water/ethanol) for 100 ns to analyze ring puckering (chair vs. boat conformations). Use AMBER force fields with GAFF parameters .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level; compare energy barriers for Boc rotation (typically ~2–3 kcal/mol) .

- Application : Predict solvent-dependent stability; acetonitrile stabilizes chair conformations, while DMSO favors boat .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.